molecular formula C24H17OP B14381046 Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane CAS No. 89845-68-1

Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane

Cat. No.: B14381046
CAS No.: 89845-68-1
M. Wt: 352.4 g/mol
InChI Key: ALSYAFAZUGZMST-UHFFFAOYSA-N
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Description

Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane is a complex organophosphorus compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a phosphorus atom bonded to two phenylethynyl groups and one phenylethenyl group, with an oxo group attached to the phosphorus atom. The presence of these functional groups imparts distinctive chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane typically involves the use of phosphorus ylides and Wittig reactions. The phosphorus ylide is generated by reacting a phosphonium salt with a strong base, such as sodium hydroxide. The ylide then reacts with an aldehyde or ketone to form the desired compound through a Wittig reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane involves its interaction with molecular targets through its functional groups. The phenylethynyl and phenylethenyl groups can participate in π-π interactions and hydrogen bonding, while the oxo group can act as an electron donor or acceptor. These interactions influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane stands out due to its unique combination of functional groups, which impart distinct chemical properties and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

89845-68-1

Molecular Formula

C24H17OP

Molecular Weight

352.4 g/mol

IUPAC Name

2-[bis(2-phenylethynyl)phosphoryl]ethenylbenzene

InChI

InChI=1S/C24H17OP/c25-26(19-16-22-10-4-1-5-11-22,20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h1-16,19H

InChI Key

ALSYAFAZUGZMST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CP(=O)(C#CC2=CC=CC=C2)C#CC3=CC=CC=C3

Origin of Product

United States

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